molecular formula C14H20N2O3 B1600278 (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 4801-79-0

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B1600278
CAS No.: 4801-79-0
M. Wt: 264.32 g/mol
InChI Key: JZEYMGMOBIYUOV-LBPRGKRZSA-N
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Description

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYMGMOBIYUOV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473234
Record name N~2~-[(Benzyloxy)carbonyl]-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4801-79-0
Record name N~2~-[(Benzyloxy)carbonyl]-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, with the CAS number 4801-79-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is C14H20N2O3, with a molecular weight of 264.32 g/mol. The compound is characterized by the presence of an amino group and a carbamate functional group, which are often associated with biological activity.

PropertyValue
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
CAS Number4801-79-0
AppearanceWhite to off-white solid
Purity97%

Research indicates that compounds similar to (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate may interact with various biological targets. The presence of the amino and carbamate groups suggests potential roles in enzyme inhibition or receptor modulation. Specifically, studies have shown that related carbamates can act as inhibitors for proteases and other enzymes critical in disease processes .

Antimicrobial Activity

One notable area of investigation is the antimicrobial properties of this compound. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds with similar structures have been noted for their ability to disrupt bacterial cell wall synthesis, thereby enhancing their efficacy as potential antibiotic agents .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of various carbamate derivatives, revealing that certain configurations significantly inhibited bacterial growth in clinical isolates. The results suggested that modifications to the benzyl group could enhance activity against resistant strains .
  • Enzyme Inhibition : Another study focused on the inhibition of specific proteases by carbamate derivatives. It was found that (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate exhibited competitive inhibition against a target protease involved in cancer progression, indicating its potential as a therapeutic agent in oncology .

Safety and Toxicology

While exploring the biological activity of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, safety profiles must also be considered. According to available data, this compound may pose risks if inhaled or ingested, necessitating proper handling procedures in laboratory settings . Toxicological assessments are essential for determining safe dosage levels and potential side effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Proteasome Inhibition

One of the most significant applications of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is its role as a precursor in the synthesis of proteasome inhibitors. Proteasome inhibitors are crucial in cancer therapy as they disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. The compound has been studied as part of the synthesis pathway for Carfilzomib, a selective proteasome inhibitor used in treating multiple myeloma .

Case Study: Carfilzomib Synthesis

In a notable study, the synthesis of Carfilzomib involved several steps where (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate served as an intermediate. The process included chiral dihydroxylation and subsequent transformations to yield the final product with high selectivity and purity. The method demonstrated the compound's utility in developing effective therapeutic agents against cancer .

2. Chiral Building Block

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is recognized as a valuable chiral building block in asymmetric synthesis. Its ability to introduce chirality into various molecules makes it essential in the pharmaceutical industry for developing enantiomerically pure drugs. The compound's unique structure allows for modifications that can lead to diverse pharmacological profiles .

Biochemical Research

3. Enzyme Inhibition Studies

Research has indicated that compounds similar to (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate exhibit enzyme inhibition properties, particularly against serine proteases. These enzymes play vital roles in various biological processes, including digestion and immune responses. The inhibition of serine proteases can lead to therapeutic effects in conditions such as inflammation and thrombosis .

4. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of carbamate derivatives, including (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from the natural amino acid derivative L-leucine or its protected forms. The key steps include:

  • Protection of the amino group as a carbamate, often using benzyloxycarbonyl (Cbz) protection.
  • Activation of the carboxylic acid moiety for amide or carbamate bond formation.
  • Introduction of stereochemical control to maintain the (S)-configuration.
  • Use of coupling reagents such as carbodiimides (e.g., EDC·HCl) or activated esters.
  • Purification by chromatographic techniques to ensure high stereochemical purity.

Specific Preparation Routes

From N-Cbz-L-Leucine via N-Methyl-N-Methoxyamide Intermediate

  • Starting from N-benzyloxycarbonyl-L-leucine (Cbz-L-leucine), the compound (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can be synthesized by converting the carboxylic acid to the corresponding N-methyl-N-methoxyamide.
  • This involves amide formation using standard peptide coupling reagents and conditions.
  • The product is characterized by NMR and IR spectroscopy, confirming the preservation of stereochemistry and functional groups.
  • Yield and purity depend on reaction conditions but are generally good with proper control.

Carbamate Formation via Coupling Reactions

  • The amino acid ester derivatives are coupled with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine to form the carbamate-protected amino acid.
  • The reaction is typically carried out in dichloromethane under controlled temperature (0 to 30 °C).
  • The carbamate protects the amino group, facilitating further transformations without racemization.

Peptide Coupling Using Carbodiimide Chemistry

  • Coupling of the amino acid derivatives with carbamates is often achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF.
  • This method ensures efficient amide bond formation with minimal racemization.
  • Triethylamine or DIPEA is added as a base to facilitate the reaction.
  • Deprotection steps using trifluoroacetic acid (TFA) or lithium hydroxide follow to yield the final carbamate compound.

Process Optimization and Purification

  • Purification is commonly performed by reverse phase high-performance liquid chromatography (HPLC), ensuring purity levels above 90–95%.
  • Characterization includes ^1H and ^13C NMR, mass spectrometry, and optical rotation measurements to confirm stereochemistry and compound identity.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize side reactions or racemization.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Reference
Amino group protection Benzyl chloroformate (CbzCl), triethylamine, DCM, 0-30 °C Formation of carbamate protecting group
Carboxylic acid activation EDC·HCl, HOBt, DMF, base (TEA or DIPEA) Coupling to form amide or carbamate linkage
Intermediate amide formation N-methyl-N-methoxyamide formation Key intermediate for carbamate derivative
Deprotection TFA or LiOH aqueous solution Removal of protecting groups to yield target
Purification Reverse phase HPLC High purity (>90%) isolation
Stock solution preparation DMSO, corn oil, PEG300, Tween 80 Preparation for biological/in vivo studies

Research Findings and Notes

  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by careful choice of reagents and mild conditions.
  • The use of carbamate protection (Cbz) is advantageous due to its stability and ease of removal.
  • Coupling reagents like EDC·HCl and HOBt provide efficient amide bond formation with minimal side reactions.
  • The compound’s solubility and stability in various solvents have been characterized to aid formulation for biological assays.
  • The synthetic methods are adaptable for scale-up, important for pharmaceutical applications such as proteasome inhibitor intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via stepwise coupling of protected amino acids. For example, tert-butyl-protected intermediates are coupled with benzyl carbamate groups under peptide bond-forming conditions (e.g., EDC/HOBt). Optimization includes adjusting solvent polarity (e.g., THF or ethyl acetate), reaction time (2–24 hours), and temperature (0°C to room temperature). Column chromatography (silica gel, ethyl acetate/hexane) is used for purification, achieving yields of 74–88% . Monitoring reaction progress via TLC and verifying purity (>90%) by ¹H NMR (e.g., δ 1.41 ppm for tert-butyl protons) are critical .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodological Answer : Chiral purity is validated using ¹H NMR coupling constants and optical rotation measurements. For instance, the (S)-configuration at the α-carbon is confirmed by splitting patterns (e.g., δ 4.15 ppm as a broad singlet for the chiral center proton) and comparison to literature optical rotation values. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

  • Methodological Answer : Discrepancies in ¹H NMR signals (e.g., broad vs. sharp singlets) may arise from dynamic effects or solvent interactions. Use deuterated solvents (CDCl₃ or CD₃OD) to stabilize proton environments. Variable-temperature NMR (e.g., 25°C to 60°C) can clarify exchange broadening. For complex splitting, 2D techniques (COSY, HSQC) map coupling networks. Cross-validation with ¹³C NMR (e.g., δ 172.34 ppm for carbonyl groups) and mass spectrometry (e.g., [M+Na]⁺ = 253.3 m/z) ensures structural accuracy .

Q. What strategies enhance the stability of the benzyl carbamate group under specific experimental conditions?

  • Methodological Answer : The benzyl carbamate (Cbz) group is stable at neutral pH but cleaved under acidic (HBr/AcOH) or reductive (H₂/Pd-C) conditions. To prevent premature deprotection:

  • Avoid strong bases (e.g., LDA) or nucleophiles (e.g., RLi) that may degrade the carbamate .
  • Use mild reducing agents (Zn/HCl) instead of LiAlH₄ for selective transformations .
  • For enzymatic studies, maintain pH 7–8 and exclude thiol-containing buffers (risk of nucleophilic attack) .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors?

  • Methodological Answer : The carbamate group acts as a bioisostere for labile bonds, enabling covalent inhibition. For example:

  • Replace the benzyl group with fluorinated analogs to enhance lipophilicity and blood-brain barrier penetration .
  • Introduce electrophilic warheads (e.g., nitriles) at the 1-oxopentan-2-yl moiety to target cysteine proteases .
  • Validate inhibition kinetics using fluorescence assays (e.g., Km/Ki determination) or X-ray crystallography to map binding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 74% vs. 88%)?

  • Methodological Answer : Yield variations often stem from purification efficiency or starting material quality. Replicate protocols with strict inert atmosphere control (N₂/Ar) to minimize oxidation. Compare column chromatography gradients (e.g., 0–50% ethyl acetate in hexane vs. stepwise elution) and confirm intermediate purity via LC-MS before proceeding. Contradictory yields may also reflect stereochemical losses; chiral auxiliaries (e.g., Evans’ oxazolidinones) can improve enantioselectivity .

Application in Drug Discovery

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against targets like histone deacetylases or proteases. Predict logP (2.5–3.5) and solubility (LogS = -4.1) via ChemAxon or SwissADME. MD simulations (GROMACS) assess binding stability, while QSAR models prioritize derivatives with improved IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Reactant of Route 2
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(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

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